Tungsten (VI) ethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Tungsten-Based Nanomaterials

One of the most significant applications of Tungsten (VI) ethoxide is as a precursor for the synthesis of various tungsten-based nanomaterials. Due to its reactive ethoxide groups, it readily undergoes hydrolysis and condensation reactions, leading to the formation of tungsten oxide nanoparticles with controlled size, morphology, and properties []. These nanoparticles find applications in diverse fields like:

- Catalysis: Tungsten oxide nanoparticles exhibit excellent catalytic activity for various reactions, including hydrogenation, oxidation, and environmental remediation processes [].

- Energy Storage: Research explores their potential for use in lithium-ion batteries due to their high theoretical capacity and good cycling performance [].

- Biomedical Applications: Tungsten oxide nanoparticles are being investigated for their potential use in drug delivery, biosensors, and bioimaging due to their unique properties [].

Thin Film Deposition and Coatings

Tungsten (VI) ethoxide serves as a precursor for depositing thin films of tungsten oxide through various techniques like chemical vapor deposition (CVD) and sol-gel processing. These thin films hold promise for applications in:

- Electronic Devices: They can be used in transistors, thin-film transistors (TFTs), and other electronic components due to their semiconducting properties.

- Display and Imaging Technology: Tungsten oxide films can be used in electroluminescent devices, flat panel displays, and photodetectors due to their light-emitting and light-sensitive characteristics.

X-ray Screen Phosphors and Gas Sensors

Tungsten (VI) ethoxide plays a role in the development of X-ray screen phosphors. When incorporated into these materials, it contributes to their ability to convert X-rays into visible light for detection purposes [].

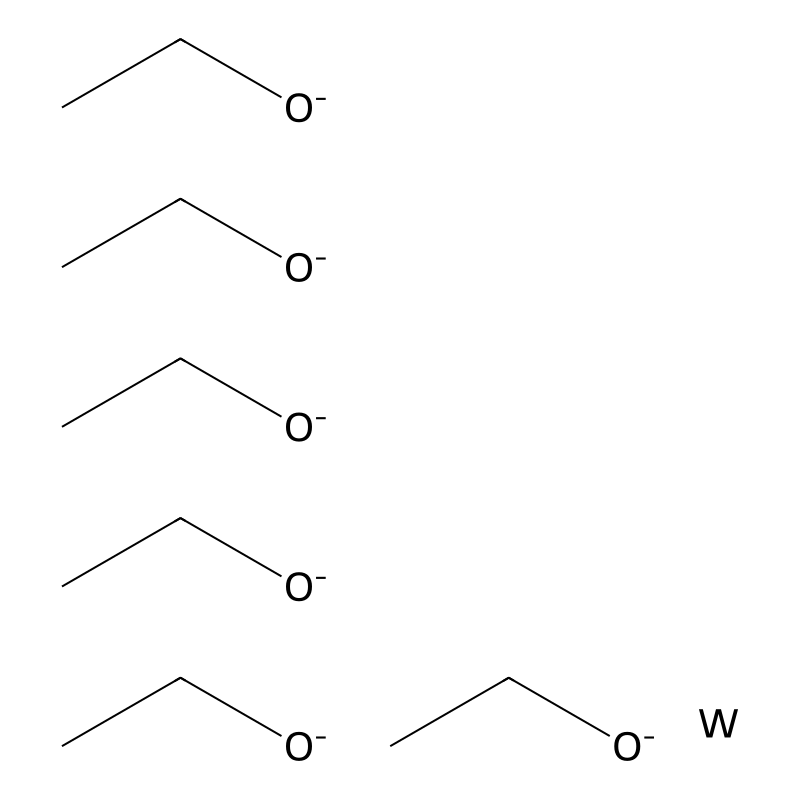

Tungsten (VI) ethoxide is an organometallic compound with the molecular formula and a molecular weight of approximately 454.21 g/mol. It appears as an off-white to brown solid and is known for its reactivity and stability, making it a significant precursor in various chemical syntheses and applications . The compound is categorized under tungsten alkoxides, which are metal derivatives containing alkoxide groups.

- Hydrolysis: Tungsten (VI) ethoxide can hydrolyze in the presence of water to form tungsten oxides and ethanol.

- Formation of Tungsten Oxides: It can be used as a precursor for synthesizing tungsten oxides, such as tungsten trioxide, through thermal decomposition or hydrolysis processes .

- Reactions with Halogens: Tungsten (VI) ethoxide can react with halogens to form tungsten halides, which are important in various catalytic processes .

Tungsten (VI) ethoxide can be synthesized through several methods:

- Direct Reaction with Ethanol: The most common synthesis method involves reacting tungsten trioxide or tungsten (VI) chloride with ethanol under controlled conditions. This reaction typically requires heating to facilitate the formation of the ethoxide.

- Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis methods that allow for more efficient production of tungsten (VI) ethoxide by mixing tungsten precursors with ethanol in a continuous reactor system .

Tungsten (VI) ethoxide has various applications, primarily in materials science and catalysis:

- Precursor for Tungsten Oxide Films: It is widely used in the preparation of tungsten oxide films for applications in electronics and optoelectronics.

- Catalyst in Organic Reactions: The compound serves as a catalyst or catalyst precursor in organic synthesis, particularly in reactions requiring metal alkoxides .

- Nanomaterials Synthesis: Tungsten (VI) ethoxide is utilized in synthesizing nanostructured materials, which have applications in sensors and energy storage devices .

Tungsten (VI) ethoxide shares similarities with other metal alkoxides but exhibits unique properties due to the presence of tungsten. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Molybdenum (VI) Ethoxide | Similar structure but different metal properties. | |

| Titanium (IV) Isopropoxide | Used extensively in sol-gel processes; lower oxidation state. | |

| Zirconium (IV) Propoxide | Commonly used for ceramics; similar reactivity but different applications. |

Uniqueness of Tungsten (VI) Ethoxide

Tungsten (VI) ethoxide is unique due to its high oxidation state, which allows it to participate in diverse

Synonyms and Systematic Naming

Tungsten(VI) ethoxide is recognized by multiple systematic names, reflecting its chemical structure and bonding:

- Hexaethoxytungsten

- Tungsten(6+) hexaethanolate

- Ethanol tungsten(6+) salt

The IUPAC name hexaethoxytungsten(VI) emphasizes the six ethoxide groups bonded to the tungsten center.

Key Identifiers

| Property | Value/Detail | Source Index |

|---|---|---|

| CAS Number | 62571-53-3 | |

| Molecular Weight | 454.20 g/mol | |

| Linear Formula | W(OC₂H₅)₆ | |

| EC Number | 636-376-3 | |

| PubChem CID | 13828235 |

The compound’s molecular structure consists of a tungsten atom in an octahedral geometry, surrounded by six ethoxide ligands (–OCH₂CH₃).

Physical and Chemical Properties

Tungsten(VI) ethoxide exists as a off-white to brown soft crystalline powder with a melting point of 150°C. It is moisture-sensitive and typically stored in glass or metal containers under inert conditions.

Physical Characteristics

| Property | Value/Detail | Source Index |

|---|---|---|

| Appearance | Off-white to brown powder | |

| Sensitivity | Moisture and air | |

| Solubility | Soluble in ethanol, insoluble in water |

Direct alkoxylation represents the most widely employed synthetic approach for tungsten (VI) ethoxide preparation, utilizing tungsten halide precursors in combination with sodium or lithium ethoxide reagents [3] . This methodology offers significant advantages including straightforward reaction procedures, predictable stoichiometry, and generally high product yields when conducted under appropriate conditions [1] [5].

Reaction with Tungsten Hexachloride and Sodium Ethoxide

The reaction between tungsten hexachloride and sodium ethoxide constitutes the classical approach for tungsten (VI) ethoxide synthesis, proceeding through a nucleophilic substitution mechanism at the tungsten center [3] [6]. The fundamental reaction proceeds according to the following stoichiometry:

WCl₆ + 6 NaOC₂H₅ → W(OC₂H₅)₆ + 6 NaCl

Optimal reaction conditions typically employ anhydrous ethanol or toluene as the solvent medium, with temperatures maintained between 0°C and 25°C to minimize thermal decomposition pathways [7]. The reaction proceeds through sequential chloride displacement, with intermediate mixed chloro-alkoxide species forming during the course of the transformation [3].

Critical parameters for successful synthesis include rigorous exclusion of moisture, which can lead to hydrolysis and formation of tungsten oxide contaminants [8]. The reaction generates hydrogen chloride gas as a byproduct, requiring appropriate neutralization or removal strategies to prevent product degradation [7]. Typical reaction times range from 2 to 24 hours, with longer periods generally favoring more complete conversion but potentially increasing side reaction formation [1].

Experimental observations indicate that the reaction proceeds through a stepwise mechanism, with the initial chloride substitutions occurring more rapidly than the final replacements [3]. The presence of excess sodium ethoxide (1.1-1.2 equivalents) generally improves conversion efficiency while minimizing the formation of incompletely substituted products .

Solvothermal Synthesis Approaches

Solvothermal methodologies offer unique advantages for tungsten (VI) ethoxide synthesis, particularly when utilizing polyoxometalate precursors such as ammonium metatungstate or ammonium paratungstate [9] [10] [11]. These approaches operate under elevated temperature and pressure conditions, typically employing temperatures between 180°C and 350°C in sealed autoclave systems [9] [12].

The solvothermal approach using ammonium metatungstate as precursor demonstrates exceptional versatility, allowing for controlled morphology and particle size distribution in the resulting tungsten ethoxide products [9] [10]. Research has shown that the precursor structure directly influences the formation pathway, with metatungstate clusters leading to different crystallization behavior compared to paratungstate precursors [11] [13].

Temperature optimization studies reveal that reaction temperatures between 180°C and 220°C provide optimal balance between conversion efficiency and product quality [14]. Higher temperatures above 250°C can lead to thermal decomposition and formation of tungsten oxide contaminants [10] [14]. The reaction medium composition significantly affects the outcome, with ethanol-water mixtures providing controlled hydrolysis rates while pure ethanol systems minimize oxide formation [15].

Critical advantages of solvothermal synthesis include the ability to produce tungsten ethoxide with controlled morphology, high crystallinity, and excellent size uniformity [9] [12]. The method demonstrates particular effectiveness for large-scale production due to its continuous process potential and reduced sensitivity to trace moisture compared to conventional alkoxylation routes [10].

Metathesis Routes Using Tungsten Precursors

Metathesis reactions provide alternative synthetic pathways that often exhibit superior selectivity and reduced byproduct formation compared to direct alkoxylation methods [16] [17]. These approaches typically employ organometallic tungsten precursors such as tungsten amide complexes or pre-formed tungsten alkoxides as starting materials [18] [17].

The reaction of tungsten hexakis(dimethylamido), W(NMe₂)₆, with ethanol represents a highly effective metathesis route, proceeding through controlled amino group displacement [18] [17]. This transformation offers several advantages including mild reaction conditions, excellent selectivity, and minimal byproduct formation:

W(NMe₂)₆ + 6 C₂H₅OH → W(OC₂H₅)₆ + 6 HNMe₂

The reaction typically proceeds at temperatures between 25°C and 100°C, with reaction times ranging from 4 to 24 hours depending on the desired conversion level [17]. The dimethylamine byproduct can be readily removed through vacuum distillation, resulting in high-purity tungsten ethoxide products [18].

Alternative metathesis approaches utilize lithium ethoxide reagents with various tungsten halide or oxohalide precursors [16]. These reactions generally demonstrate improved tolerance to trace moisture compared to sodium ethoxide systems, while maintaining excellent conversion efficiency [16]. The use of lithium reagents often results in cleaner reaction profiles due to the enhanced solubility of lithium chloride byproducts in ethereal solvents [16].

Purification and Isolation Techniques

Effective purification strategies are essential for obtaining high-purity tungsten (VI) ethoxide suitable for demanding applications such as electronic materials synthesis and precision catalysis [1] [19]. The compound's sensitivity to moisture and tendency toward thermal decomposition necessitate carefully optimized purification protocols [1] .

Sublimation Techniques

Sublimation represents the premier purification method for tungsten (VI) ethoxide, capable of achieving purities exceeding 99% through selective volatilization [19]. The process typically operates at temperatures between 80°C and 120°C under high vacuum conditions, effectively removing involatile impurities including tungsten oxide contaminants and metallic salts .

Critical parameters for successful sublimation include precise temperature control to prevent thermal decomposition, which can occur above 150°C [1]. The sublimation apparatus must be rigorously dried and maintained under inert atmosphere to prevent hydrolysis during the purification process [19]. Recovery yields typically range from 70% to 85%, with the material loss primarily attributed to thermal decomposition at elevated temperatures .

Recrystallization Methods

Recrystallization from anhydrous ethanol at reduced temperatures provides an alternative purification approach that preserves the crystal structure while achieving purities between 95% and 98% . The process involves dissolution in minimal volumes of cold ethanol followed by controlled crystallization at temperatures below -20°C [19].

The recrystallization method demonstrates particular effectiveness when combined with washing procedures using anhydrous pentane or hexane to remove residual solvent traces . Recovery yields typically exceed 80%, making this approach attractive for large-scale purification where sublimation equipment may be impractical [19].

Distillation Approaches

Fractional distillation under reduced pressure conditions offers scalability advantages for industrial applications, operating at temperatures between 150°C and 180°C [19]. This technique requires careful pressure control to maintain temperatures below the decomposition threshold while achieving effective separation from involatile contaminants [19].

The distillation method demonstrates excellent compatibility with continuous processing requirements, though the elevated temperatures necessitate careful monitoring to prevent product degradation . Purities typically range from 95% to 99%, with recovery yields between 75% and 90% [19].

Comparative Analysis of Synthetic Pathways

Comprehensive evaluation of the various synthetic methodologies reveals distinct advantages and limitations for each approach, necessitating careful consideration of specific application requirements and operational constraints [1] [2] .

Yield and Purity Considerations

Direct alkoxylation using tungsten oxochloride and sodium ethoxide demonstrates the highest combination of yield and purity, achieving 85-95% yields with purities exceeding 98% . This superior performance results from reduced hydrolysis susceptibility compared to tungsten hexachloride systems and the enhanced nucleophilicity of the ethoxide reagent [3] .

Solvothermal approaches using ammonium metatungstate precursors achieve comparable yields of 85-95%, though purities are generally lower (85-90%) due to the formation of oxide contaminants under the elevated temperature conditions [9] [10] [12]. However, these methods offer unique advantages for morphology control and nanoparticle synthesis applications [9].

Metathesis routes demonstrate intermediate performance with yields ranging from 70-92% and purities typically exceeding 92% [18] [16] [17]. The primary limitation involves the higher cost of organometallic precursors, though this is often offset by improved reaction selectivity and reduced purification requirements [17].

Economic and Scalability Factors

Economic analysis reveals that direct alkoxylation methods offer the most favorable cost structure for large-scale production, utilizing readily available tungsten halide starting materials and simple reaction procedures [3] . The primary cost considerations involve the need for anhydrous conditions and byproduct disposal, particularly for sodium chloride waste streams .

Solvothermal approaches demonstrate excellent scalability potential due to continuous processing capabilities and reduced sensitivity to trace impurities [9] [10]. However, the requirement for specialized high-pressure equipment and elevated energy consumption for heating represent significant capital and operational cost factors [10].

Metathesis routes generally exhibit higher reagent costs due to the organometallic precursor requirements, though these are partially offset by reduced purification costs and higher product quality [18] [17]. The method demonstrates particular attractiveness for specialty applications where product purity justifies the additional expense [17].

Environmental and Safety Considerations

Environmental impact assessment reveals significant differences among the synthetic methodologies, particularly regarding waste generation and energy consumption [1] . Direct alkoxylation generates substantial quantities of metal chloride waste, requiring appropriate disposal protocols to prevent environmental contamination [3] .

Solvothermal approaches demonstrate reduced waste generation but higher energy consumption due to the elevated temperature requirements [9] [10]. The method benefits from the use of water-soluble precursors that can be recycled or disposed of through conventional wastewater treatment systems [10].

Metathesis routes exhibit the most favorable environmental profile, generating volatile amine byproducts that can be recovered and recycled [18] [17]. The mild reaction conditions also contribute to reduced energy consumption compared to high-temperature alternatives [17].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (90.48%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant